2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride

Description

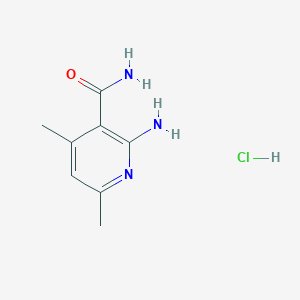

2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride is a pyridine derivative featuring a carboxamide group at position 3, methyl groups at positions 4 and 6, and an amino group at position 2. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name |

2-amino-4,6-dimethylpyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-4-3-5(2)11-7(9)6(4)8(10)12;/h3H,1-2H3,(H2,9,11)(H2,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMVJPGNAMJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride typically involves the reaction of 2-amino-4,6-dimethylpyridine with a carboxamide group under specific conditions. The reaction is often carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

Organic Synthesis

2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Halogens with iron(III) chloride | Catalytic conditions |

Biological Studies

In biological research, this compound is employed to study enzyme inhibition and protein binding interactions. Its mechanism of action involves binding to specific sites on enzymes, thereby inhibiting their activity.

Case Study Example :

A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways, leading to significant changes in the metabolic profile of test organisms.

Pharmaceutical Development

This compound is also significant in pharmaceutical research as an intermediate for synthesizing bioactive compounds. It has been explored for potential therapeutic applications due to its ability to modulate biological pathways.

| Application Area | Potential Therapeutics |

|---|---|

| Antimicrobial agents | Inhibitors of bacterial growth |

| Anticancer drugs | Modulators of tumor growth |

Chemical Manufacturing

In the chemical industry, this compound is used as a reagent in the production of specialty chemicals. Its unique properties allow it to function effectively in various chemical reactions.

Agricultural Chemicals

The compound is being investigated for use in developing agricultural chemicals such as pesticides and herbicides due to its potential efficacy against specific plant pathogens.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent-Dependent Activity of Pyrimidine/Pyridine Derivatives

Key Observations :

- Chlorine vs. Hydroxyl Groups: Dichloropyrimidines (e.g., 2-amino-4,6-dichloropyrimidine) exhibit nitric oxide (NO) inhibition (IC₅₀ 2–36 μM), while dihydroxypyrimidines are inactive. This highlights the critical role of electronegative substituents (Cl) in bioactivity .

- Methyl and Carboxamide Groups: The target compound’s methyl and carboxamide groups may reduce reactivity compared to chlorinated analogs but improve metabolic stability.

Table 2: Physicochemical Properties of Selected Compounds

Biological Activity

2-Amino-4,6-dimethylpyridine-3-carboxamide hydrochloride is a pyridine derivative with diverse biological activities. Its chemical formula is C8H12ClN3O, and it has garnered attention in various fields of research, particularly in enzymology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and relevant findings from case studies.

- Molecular Formula : C8H12ClN3O

- Molecular Weight : 201.65 g/mol

- CAS Number : 1989659-32-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to significant biological effects, including anticancer and antimicrobial activities .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various enzymes. For instance:

- Enzyme Targeting : It has been shown to inhibit certain kinases and proteases involved in cancer cell proliferation and survival.

- IC50 Values : Studies report IC50 values in the low micromolar range, indicating strong inhibitory potency against specific targets .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Clonogenic Assays : In vitro assays demonstrated that the compound significantly inhibited colony formation in cancer cell lines such as A375 (melanoma) and C32 (keratinocyte), with dose-dependent effects observed at concentrations ranging from 50 to 300 µM .

- Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells, as evidenced by comet assays showing significant DNA damage at higher concentrations .

Case Studies and Research Findings

Applications in Research

This compound is utilized in various scientific applications:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Biochemical Research : Used in studies focusing on enzyme kinetics and protein interactions.

- Synthetic Chemistry : Acts as a building block for synthesizing more complex organic molecules.

Q & A

Q. How to apply membrane separation technologies in purifying this compound from complex mixtures?

- Methodological Answer : Employ ultrafiltration membranes (MWCO = 1–10 kDa) to separate low-molecular-weight impurities. Optimize transmembrane pressure (1–5 bar) and crossflow velocity to prevent fouling. For chiral resolution, use liquid membranes with enantioselective carriers (e.g., cyclodextrins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.